Methyl (2-methylphenyl) cyanocarbonimidodithioate

Catalog No.
S1527947
CAS No.
152381-92-5
M.F
C10H10N2S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl (2-methylphenyl) cyanocarbonimidodithioate

CAS Number

152381-92-5

Product Name

Methyl (2-methylphenyl) cyanocarbonimidodithioate

IUPAC Name

[(2-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide

Molecular Formula

C10H10N2S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/C10H10N2S2/c1-8-5-3-4-6-9(8)14-10(13-2)12-7-11/h3-6H,1-2H3

InChI Key

WHQUATUZTNYOFO-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1SC(=NC#N)SC

Synonyms

METHYL (2-METHYLPHENYL) CYANOCARBONIMIDODITHIOATE

Canonical SMILES

CC1=CC=CC=C1SC(=NC#N)SC

Methyl (2-methylphenyl) cyanocarbonimidodithioate is a chemical compound with the molecular formula C10H10N2S2C_{10}H_{10}N_{2}S_{2}. This compound features a cyanamide group linked to a sulfanyl-methylsulfanylmethylidene moiety, which is further attached to a 2-methylphenyl group. Its unique structure contributes to its potential applications in various fields, including chemistry and biology.

  • Oxidation: The compound can be oxidized to produce sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction: It can undergo reduction to yield thiol or amine derivatives, typically using lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The cyanamide group allows for nucleophilic substitution reactions, resulting in various substituted derivatives when reacted with amines, alcohols, or thiols.

Research indicates that Methyl (2-methylphenyl) cyanocarbonimidodithioate may exhibit notable biological activities, including potential antimicrobial and anticancer properties. These activities are attributed to its ability to interact with specific molecular targets, potentially inhibiting enzymes involved in metabolic pathways and altering cellular functions.

The synthesis of Methyl (2-methylphenyl) cyanocarbonimidodithioate typically involves:

  • Reagents: The reaction commonly employs 2-methylphenylthiol and a suitable cyanamide precursor.
  • Conditions: A base such as sodium hydride or potassium carbonate is used to facilitate the reaction, which is usually carried out under controlled heating conditions to ensure complete conversion of reactants.
  • Purification: After synthesis, purification methods like recrystallization or chromatography are employed to obtain the final product in pure form.

Methyl (2-methylphenyl) cyanocarbonimidodithioate has several applications across different domains:

  • Chemistry: Serves as a building block in the synthesis of more complex molecules and can act as a ligand in coordination chemistry.
  • Biology: Investigated for its potential therapeutic properties, particularly in drug development.
  • Industry: Utilized in the production of specialty chemicals and materials .

The mechanism of action for Methyl (2-methylphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound may modulate their activity, which could lead to altered metabolic pathways and cellular functions. Ongoing research aims to elucidate these interactions further and determine the compound's therapeutic potential.

Methyl (2-methylphenyl) cyanocarbonimidodithioate shares structural similarities with various other compounds. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl (2,4-dimethylphenyl) cyanocarbonimidodithioateC12H14N2S2C_{12}H_{14}N_{2}S_{2}Contains additional methyl groups on the phenyl ring
Methyl (phenyl) cyanocarbonimidodithioateC9H10N2S2C_{9}H_{10}N_{2}S_{2}Lacks the methyl substitution on the phenyl ring
Methyl (3-methylphenyl) cyanocarbonimidodithioateC10H12N2S2C_{10}H_{12}N_{2}S_{2}Features a different position of methyl substitution on the phenyl ring

Uniqueness: The presence of the 2-methyl substitution on the phenyl ring distinguishes Methyl (2-methylphenyl) cyanocarbonimidodithioate from its analogs, potentially influencing its reactivity and biological activity compared to similar compounds .

XLogP3

3.9

Dates

Last modified: 07-17-2023

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